Rel-benzyl (4-((1r,3s,5s)-3-((tert-butyldimethylsilyl)oxy)-5-methylcyclohexyl)pyridin-3-yl)carbamate
Overview
Description
Rel-benzyl (4-((1r,3s,5s)-3-((tert-butyldimethylsilyl)oxy)-5-methylcyclohexyl)pyridin-3-yl)carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a carbamate group bonded to a benzyl group and a substituted pyridine ring. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-benzyl (4-((1r,3s,5s)-3-((tert-butyldimethylsilyl)oxy)-5-methylcyclohexyl)pyridin-3-yl)carbamate typically involves a multi-step process. One of the key steps includes the protection of the hydroxyl group using tert-butyldimethylsilyl chloride to form the tert-butyldimethylsilyl ether. Subsequent steps may include nucleophilic substitution reactions to introduce the benzyl and pyridine groups.
Industrial Production Methods: The industrial production of this compound would likely involve the scale-up of the laboratory synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include using high-throughput synthesis techniques and continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, such as:
Oxidation: Possible oxidation of the methylcyclohexyl group under specific conditions.
Reduction: The reduction of the pyridine ring might be achievable using strong reducing agents.
Substitution: Nucleophilic substitution can occur at the benzyl or pyridine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminium hydride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products Formed:
Oxidation: Potential formation of ketones or alcohols from the methyl group.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Derivatives with various functional groups attached to the benzyl or pyridine rings.
Scientific Research Applications
Chemistry: Utilized in studies related to organic synthesis and reaction mechanisms, providing insights into the behavior of carbamate and benzyl-substituted pyridine compounds.
Biology: Investigated for its potential biological activity, which could include antimicrobial, antiviral, or anticancer properties. Research might focus on how the compound interacts with biological macromolecules.
Industry: Possible uses in the development of new materials or as intermediates in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
Mechanism: The compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The carbamate group could interact with serine residues in enzyme active sites, while the benzyl and pyridine groups might bind to hydrophobic pockets or aromatic residues.
Molecular Targets and Pathways: Depending on its structure, it could inhibit enzymes like cholinesterases or bind to G-protein coupled receptors, leading to downstream signaling changes and physiological effects.
Comparison with Similar Compounds
Benzyl carbamate
4-benzylpyridine
(tert-butyldimethylsilyl)oxy substituted cyclohexyl derivatives
Properties
IUPAC Name |
benzyl N-[4-[(1R,3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methylcyclohexyl]pyridin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3Si/c1-19-14-21(16-22(15-19)31-32(5,6)26(2,3)4)23-12-13-27-17-24(23)28-25(29)30-18-20-10-8-7-9-11-20/h7-13,17,19,21-22H,14-16,18H2,1-6H3,(H,28,29)/t19-,21+,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXMPDREOFIZON-NNWRFLSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401106106 | |
Record name | rel-Phenylmethyl N-[4-[(1R,3S,5S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401106106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187055-99-7 | |
Record name | rel-Phenylmethyl N-[4-[(1R,3S,5S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187055-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Phenylmethyl N-[4-[(1R,3S,5S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401106106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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